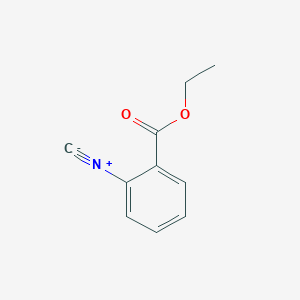

Ethyl 2-isocyanobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-isocyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYXYOBBXINYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Isocyanobenzoate

Established Laboratory Synthesis Procedures

Dehydration Routes from N-Formyl-2-aminobenzoate Derivatives

The most common and well-established method for synthesizing ethyl 2-isocyanobenzoate is through the dehydration of its corresponding N-formyl precursor, ethyl 2-formamidobenzoate. This transformation is a classic example of isocyanide synthesis, where a formamide (B127407) is converted to an isocyanide by eliminating a molecule of water. A variety of dehydrating agents have been employed for this purpose.

A general and widely used procedure involves the formylation of ethyl anthranilate followed by dehydration. vu.nlrsc.org The formylation is typically achieved by reacting the amine with a mixture of formic acid and acetic anhydride. vu.nlrsc.org Subsequent dehydration is often accomplished using phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270). nih.govcore.ac.ukrsc.org This method has been shown to produce this compound in good yields. vu.nlresearchgate.net

Alternative dehydrating agents have also been explored. The Burgess reagent, for instance, has been successfully used for the dehydration of various formamides to isocyanides, offering a halide-free option. psu.edu Another approach utilizes p-toluenesulfonyl chloride (p-TsCl) in the presence of pyridine. researchgate.net Phosgene and its derivatives, like triphosgene (B27547), are also effective but are often avoided due to their high toxicity. orgsyn.org

The general mechanism for the dehydration of N-formamides, such as with POCl₃, involves the initial activation of the formamide oxygen by the electrophilic dehydrating agent. A base then facilitates the deprotonation of the amide nitrogen, leading to an imidate intermediate. This is followed by an α-elimination step to yield the isocyanide product. core.ac.uk

| Dehydrating Agent | Base | Typical Yield (%) | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine/Pyridine | 81 | vu.nlresearchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine | Up to 98 (for aliphatic) | researchgate.net |

| Burgess Reagent | Not specified | High | psu.edu |

| Phosgene/Triphosgene | Tertiary Amine | Good | orgsyn.org |

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis of this compound on a preparative scale, optimization of reaction conditions is crucial to maximize yield and purity while ensuring safety and practicality. Key parameters that are often adjusted include the choice of dehydrating agent and base, solvent, temperature, and reaction time.

In the case of the widely used phosphorus oxychloride method, running the reaction at a reduced temperature, such as 0 °C, has been found to be effective in achieving high yields of the desired isocyanide. nih.gov The molar ratio of the reactants is also a critical factor to consider for optimization. nih.gov While pyridine is a common base, potassium t-butoxide has been reported to give better results in the dehydration of some aromatic formamides with phosphorus oxychloride. orgsyn.org

The choice of solvent can also impact the reaction outcome. Dichloromethane (DCM) is frequently used as a solvent for these dehydration reactions. vu.nlpsu.edu After the reaction is complete, a careful workup procedure is necessary to isolate the product. This typically involves washing the organic layer with aqueous solutions to remove unreacted reagents and byproducts, followed by drying and concentration. vu.nl Purification is often achieved through column chromatography. researchgate.net

It is important to note that this compound is described as a pale yellow solid that can rapidly turn red, indicating potential instability. vu.nlresearchgate.net Therefore, prompt purification and proper storage are important considerations for preparative scale synthesis.

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Temperature | 0 °C | Sufficient for high yield with POCl₃. | nih.gov |

| Base | Potassium t-butoxide | Can provide better results than pyridine for some aromatic formamides. | orgsyn.org |

| Solvent | Dichloromethane (DCM) | Commonly used solvent for the dehydration reaction. | vu.nl |

| Purification | Column Chromatography | To obtain the pure product. | researchgate.net |

Sustainable and Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This trend has also influenced the synthesis of isocyanides, including this compound.

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a promising green chemistry approach. rsc.org This technique can often reduce or eliminate the need for bulk solvents, leading to more environmentally friendly processes.

While specific mechanochemical protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general applicability of mechanochemistry to multicomponent reactions involving isocyanides has been demonstrated. rsc.org For instance, this compound has been successfully employed as a reactant in a mechanochemical Passerini multicomponent reaction, affording the desired product in a high yield of 93%. rsc.org This highlights the potential for developing a direct mechanochemical synthesis of the isocyanide itself.

Mechanochemical methods have been applied to the synthesis of other organic compounds, including primary amides, often resulting in shorter reaction times and milder conditions compared to traditional solution-phase synthesis. nih.gov The synthesis of various drugs has also been achieved using mechanochemistry, sometimes in a ball mill, demonstrating the scalability and practicality of this approach. mdpi.com

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of isocyanides, which can be unstable or hazardous, is particularly well-suited for flow chemistry techniques.

The in situ generation and use of reactive intermediates is a key feature of many flow chemistry applications. While a direct continuous flow synthesis of this compound is not explicitly described, the flow synthesis of a related compound, ethyl isocyanoacetate, has been successfully developed. rsc.orgnih.gov This process involved the reaction of N-formylglycine with triphosgene to generate the isocyanoacetate in a continuous stream, which was then used in subsequent telescoped reactions. rsc.orgnih.gov

Furthermore, the continuous flow synthesis of other isocyanides has been explored. For example, a two-step continuous-flow synthesis of ethyl-4-isocyanobenzoate has been reported, which involved the formylation of the corresponding amine followed by dehydration. researchgate.net These examples demonstrate the feasibility of adapting the synthesis of this compound to a continuous flow process, which could offer significant advantages in terms of safety, efficiency, and scalability. The use of microfluidic systems can further enhance control over reaction conditions and enable the safe handling of potentially toxic reagents like isocyanides. rsc.org

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Isocyanobenzoate

Fundamental Reaction Patterns

The isocyanide moiety is the primary center of reactivity in ethyl 2-isocyanobenzoate, engaging in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Isocyanide Insertion Reactions

Isocyanide insertion reactions, particularly those catalyzed by transition metals like palladium, represent a cornerstone of the reactivity of this compound. mdpi.comnih.gov These reactions involve the formal insertion of the isocyanide carbon atom into a metal-carbon or metal-heteroatom bond, creating an imidoyl-metal intermediate that can be further functionalized.

The general mechanism for a palladium-catalyzed imidoylative cross-coupling reaction proceeds through a well-defined catalytic cycle. mdpi.com It typically begins with the oxidative addition of an organic halide (e.g., an aryl halide) to a Pd(0) complex, forming an arylpalladium(II) species. This is followed by a 1,1-migratory insertion of the isocyanide into the palladium-carbon bond, generating a transient imidoylpalladium intermediate. This reactive intermediate is then trapped by a nucleophile (such as an amine, alcohol, or carbon nucleophile) in a subsequent reductive elimination or related step to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

The use of aryl isocyanides, such as this compound, in these sequences allows for the synthesis of a wide array of nitrogen-containing compounds. For instance, the insertion into an aryl-palladium bond followed by intramolecular trapping by a tethered nucleophile can lead to the formation of complex heterocyclic systems. nih.gov In one example, 2-(2-iodoarylamino)indoles react with isocyanides in a palladium-catalyzed process to form indoloquinolines. mdpi.com This transformation is proposed to occur via isocyanide insertion followed by an intramolecular electrophilic aromatic substitution onto the electron-rich indole (B1671886) ring. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Aryl Halide | This compound (or similar aryl isocyanide) | Pd(0) Catalyst | Imidoyl Product | mdpi.com |

| 2-(2-Iodoarylamino)indole | Aliphatic Isocyanide | Pd(OAc)₂, PPh₃, K₂CO₃ | N-substituted Indoloquinoline | mdpi.com |

| 2-Alkynylated Aromatic Isocyanide | - | PdCl₂(PPh₃)₂, K₂CO₃, H₂O | 3-Acylindole | mdpi.com |

Cycloaddition Reactions and Their Scope

Cycloaddition reactions offer a powerful method for constructing cyclic molecules in a single step. This compound, like other isocyanides, can participate in various cycloaddition pathways, most notably acting as a one-carbon component in [4+1] cycloadditions or as a formal 1,3-dipole equivalent in [3+2] cycloadditions. nih.gov

In the context of formal [3+2] cycloadditions, the isocyanoacetate ester framework is particularly well-studied. nih.gov The isocyanide acts as a formal 1,3-dipole, reacting with a dipolarophile (typically an electron-deficient alkene or alkyne) to form a five-membered ring. libretexts.orgnih.gov These reactions often proceed through a stepwise mechanism involving the nucleophilic attack of the isocyanide's α-enolate, followed by an intramolecular cyclization of the resulting anion onto the electrophilic isocyanide carbon. nih.gov While many studies focus on α-alkyl or α-aryl isocyanoacetates, the principles extend to aromatic isocyanides. For example, the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters has been shown to produce complex tricyclic benzofuro[2,3-c]pyrrole frameworks with high stereoselectivity. nih.gov

The Huisgen 1,3-dipolar cycloaddition provides a theoretical framework for these transformations, where a 1,3-dipolar compound reacts with a dipolarophile in a concerted, pericyclic fashion. nih.gov Although isocyanides themselves are not classic 1,3-dipoles, their ability to react in a stepwise manner that culminates in a five-membered ring makes them synthetically analogous partners in these transformations.

| Dipole (or equivalent) | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |

| α-Aryl-α-isocyanoacetate ester | 2-Nitrobenzofuran | Cupreine-ether organocatalyst | 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole | nih.gov |

| Ethyl Isocyanoacetate | N-protected 3-nitroindole | Base | Pyrrolo[2,3-b]indole | nih.gov |

| Generic 1,3-Dipole (e.g., Azide, Nitrone) | Alkene/Alkyne | Thermal/Catalytic | 5-membered Heterocycle | nih.gov |

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are hallmarks of efficiency and atom economy. nih.gov this compound is an excellent substrate for isocyanide-based MCRs (I-MCRs), such as the Passerini and Ugi reactions, which are fundamental tools for generating molecular diversity. nih.govrsc.org

Passerini Reaction Frameworks Involving this compound

The Passerini three-component reaction (P-3CR) is the first-discovered I-MCR, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state where hydrogen bonding plays a key role. organic-chemistry.orgnih.gov

The versatility of the Passerini reaction allows for a wide range of substrates. While specific kinetic data for this compound is not extensively detailed, its behavior is consistent with other aryl isocyanides. The reaction tolerates diverse aldehydes and carboxylic acids, making it a powerful tool in combinatorial chemistry. wikipedia.org Post-reaction modifications of the resulting α-acyloxy amide are common, and the strategic placement of the ester group in this compound offers a handle for subsequent intramolecular cyclizations to build more complex heterocyclic structures like isocoumarins. wikipedia.org Variations such as the Passerini-Smiles reaction, which uses a phenol (B47542) instead of a carboxylic acid, further expand its synthetic utility. mdpi.com

| Carbonyl Component | Carboxylic Acid | Isocyanide | Solvent | Product | Ref. |

| Aldehyde (various) | Carboxylic Acid (various) | Aryl Isocyanide | Aprotic (e.g., CH₂Cl₂) | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.org |

| 2-Formylbenzoic Acid | - | Aryl Isocyanide & Arylglyoxal | Dioxane | Phthalide Derivative | nih.gov |

| Aldehyde | Electron-deficient Phenol | Aryl Isocyanide | Methanol (B129727) | O-Arylated Adduct (via Smiles Rearrangement) | organic-chemistry.orgmdpi.com |

Ugi Reaction Variations Utilizing this compound

The Ugi four-component reaction (U-4CR) is arguably the most prominent I-MCR. It combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.org The reaction is highly efficient and typically exothermic, proceeding readily in polar protic solvents like methanol or ethanol. wikipedia.orgbeilstein-journals.org

The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl component. Protonation by the carboxylic acid activates the imine, which is then attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an irreversible Mumm rearrangement to yield the final stable bis-amide product. wikipedia.org

This compound is a suitable isocyanide component for the Ugi reaction. The reaction's high tolerance for functional diversity allows for the combination of a vast number of building blocks, making it a cornerstone of diversity-oriented synthesis for drug discovery. nih.govnih.gov The product derived from this compound contains an ortho-ester group, which, similar to the Passerini product, can be used in post-Ugi transformations for the construction of elaborate molecular architectures. beilstein-journals.org

| Amine | Carbonyl | Carboxylic Acid | Isocyanide | Solvent | Product | Ref. |

| Primary Amine (various) | Aldehyde/Ketone (various) | Carboxylic Acid (various) | This compound | Methanol | α-Acylamino Amide | wikipedia.orgbeilstein-journals.org |

| β-Amino Acid | Aldehyde | - | Isocyanide | Water | β-Lactam | beilstein-journals.org |

| 1,2-Diaminobenzene | Aldehyde | Carboxylic Acid | Isocyanide | - | Quinoxalinone | mdpi.com |

Novel Multicomponent Cyclizations for Complex Scaffold Construction

The true synthetic power of using this compound in MCRs is realized when the initial reaction is followed by a subsequent intramolecular cyclization, often leveraging the ortho-ester group. mdpi.combeilstein-journals.org These tandem or sequential processes allow for the rapid assembly of complex, polycyclic, and often biologically relevant heterocyclic scaffolds from simple starting materials. nih.gov

One of the most important applications is the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry. nih.govresearchgate.net A common strategy involves an MCR that produces an intermediate containing both an amide and the ethyl 2-benzoate moiety in a favorable arrangement for cyclization. For example, a Ugi reaction involving this compound can produce a linear precursor that, upon heating or treatment with a catalyst, undergoes intramolecular amidation to form a fused quinazolinone ring system.

Another powerful strategy involves using a bifunctional reactant where one of the functional groups is an integral part of the this compound structure. For instance, using 2-formylbenzoic acid (which combines the aldehyde and carboxylic acid components) in a three-component reaction with an amine and an isocyanide can directly lead to fused heterocyclic systems. nih.gov Similarly, reacting 2-aminophenols with ketones and an isocyanide like this compound can generate benzoxazoles through intramolecular trapping of the Ugi nitrilium intermediate by the phenol oxygen. mdpi.com These approaches demonstrate how the strategic design of MCRs with functionalized isocyanides can provide direct access to complex molecular architectures in a single synthetic operation.

Catalytic Activation and Transformations

The isocyanide functional group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity can be significantly enhanced and controlled through catalytic methods, enabling the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles. The activation strategies primarily involve transition metals, acids, and, to a lesser extent, organocatalysts.

Transition Metal-Catalyzed Processes (e.g., Copper and Palladium)

Transition metal catalysis provides a powerful platform for the transformation of isocyanides. The isocyano group can readily undergo insertion reactions into metal-carbon bonds, a fundamental step in many catalytic cycles. Palladium and copper complexes are among the most extensively studied catalysts for these processes.

Palladium Catalysis: Palladium-catalyzed reactions of aryl isocyanides are a cornerstone for constructing heterocyclic compounds. A general mechanistic paradigm involves the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) species, generating an organopalladium(II) complex. nih.gov This intermediate readily undergoes a 1,1-migratory insertion of the isocyanide into the palladium-carbon bond, forming a key imidoyl-palladium intermediate. nih.govmdpi.com This species is the linchpin from which various reaction pathways diverge, typically culminating in a reductive elimination step that regenerates the Pd(0) catalyst and releases the final product. nih.gov

These imidoylative cascades have been employed to synthesize a range of heterocyclic structures. For instance, the reaction of 2-isocyanobenzamides with aryl iodides, catalyzed by palladium, leads to the formation of axially chiral 2-arylquinazolinones through a coupling-cyclization process. In other examples, intramolecular trapping of the imidoyl palladium intermediate by tethered nucleophiles, such as enolates, results in the formation of functionalized indene (B144670) derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Aryl Isocyanides

| Aryl Isocyanide Substrate | Coupling Partner | Catalyst System | Product Type | Key Mechanistic Steps | Reference |

| N-Alkyl-2-isocyanobenzamide | 2,6-Disubstituted Aryl Iodide | Pd(OAc)₂ / Ligand | Axially Chiral 2-Arylquinazolinone | Oxidative Addition, Isocyanide Insertion, Cycloamidation | researchgate.net |

| 2-Isocyanophenyl dione | - | Pd(OAc)₂ / t-BuOK | 2-Acyl-3-iminoindene | Isocyanide Insertion, Intramolecular C-C Imidoylation | nih.gov |

| 2-Isocyanobenzonitrile | Amine | Pd(OAc)₂ / Base | 2-Amino-3-arylquinoline | Imidoylative Buchwald-Hartwig, Suzuki Coupling | mdpi.com |

| 2-Alkynylaryl Isocyanide | - | Pd(OAc)₂ / Na₂CO₃ | 3-Acylindole | Isocyanide Insertion, 6-exo-dig Cyclopalladation, Hydrolysis | mdpi.com |

Copper Catalysis: Copper catalysts have also emerged as effective promoters for reactions involving isocyanides. Copper(I) iodide, in conjunction with a Pyox ligand, has been shown to catalyze the conjugate addition of various nucleophiles (sulfur, nitrogen, and carbon-based) to isocyanoalkenes. nih.gov This process generates a metalated isocyanoalkane intermediate that can undergo subsequent reactions, providing access to functionalized cyclic isocyanoalkanes. nih.gov Another notable application is the copper(I)-catalyzed cascade reaction between 2-haloaryl isothiocyanates and isocyanides, which serves as a strategy for constructing fused heterocyclic systems like benzo[d]imidazo[5,1-b]thiazoles. dntb.gov.ua Furthermore, copper(II) has been studied for its role in the conversion of cyanides to ethyl carbamate, where the complexation of the cyanate (B1221674) intermediate to Cu(II) renders it more susceptible to nucleophilic attack by ethanol. nih.gov

Brønsted and Lewis Acid Catalysis

Acid catalysis offers a distinct mode of activation for the isocyanide group, which is known to be sensitive to acidic conditions. wikipedia.org Both Brønsted and Lewis acids can be employed to promote transformations of this compound and related compounds.

Lewis Acid Catalysis: Lewis acids function by coordinating to a Lewis basic site in a substrate, thereby increasing its electrophilicity. In the context of isocyanides, a Lewis acid can coordinate to the nitrogen or carbon atom of the isocyano group. More commonly, Lewis acids enhance the electrophilicity of the isocyanide carbon, promoting reactions such as cycloadditions. For example, silver acetate (B1210297) (AgOAc) has been noted to facilitate cycloaddition reactions of isocyanoacetates with diazo compounds. A more general application involves the BF₃·Et₂O-catalyzed annulation reaction of nitrosoarenes with glyoxylate (B1226380) esters to form 2,1-benzisoxazole scaffolds. nih.gov This reaction proceeds through an unusual umpolung addition followed by a Friedel-Crafts-type cyclization, highlighting a non-traditional pathway for isocyanide reactivity enabled by Lewis acid activation. nih.gov

Table 2: Examples of Acid-Catalyzed Reactions

| Reactant Type | Acid Catalyst | Reagent | Product Type | Activation Mode | Reference |

| Isocyanoacetate | AgOAc (Lewis Acid) | Diazo compound | Cycloaddition Product | Enhanced electrophilicity of isocyanide carbon | |

| Nitrosoarene | BF₃·Et₂O (Lewis Acid) | Glyoxylate ester | 2,1-Benzisoxazole | Umpolung addition, Friedel-Crafts cyclization | nih.gov |

| Aryl Isocyanide | Aqueous Acid (Brønsted Acid) | Water | Formamide (B127407) | Protonation of isocyanide | wikipedia.org |

Brønsted Acid Catalysis: In the presence of aqueous Brønsted acids, isocyanides typically undergo hydrolysis to the corresponding formamides. wikipedia.org This reaction proceeds via protonation of the isocyanide carbon, followed by the addition of water and subsequent tautomerization. While often seen as a decomposition pathway, this reactivity can be harnessed in specific synthetic contexts. The protonation of the isocyanide group generates a highly electrophilic nitrilium ion, a key intermediate that can be trapped by nucleophiles, as discussed in section 3.4.1.

Organocatalytic and Biocatalytic Approaches

While transition metal and acid catalysis dominate the landscape of isocyanide activation, organocatalytic and biocatalytic methods represent emerging areas with significant potential for green and asymmetric synthesis.

Organocatalytic Approaches: Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com In the context of isocyanide-related chemistry, phosphine (B1218219) and amine catalysts have been used in cycloaddition reactions. mdpi.com For example, phosphines can catalyze the [3+2] cycloaddition of allenoates with various partners by first adding to the allenoate to form a zwitterionic intermediate that acts as a dipole. mdpi.com While direct organocatalytic activation of this compound is not widely documented, related methodologies suggest its feasibility. For instance, chiral organocatalysts like quinidine-derived β-isocupreidine have been used in enantioselective Rauhut-Currier reactions of nitroalkenes with ethyl allenoate, a structural relative of isocyanoacetates. researchgate.net

Biocatalytic Approaches: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This field is largely unexplored for the specific transformations of this compound. Research in biocatalysis has focused on reactions such as the enzymatic synthesis of polyesters and polyamides or the production of commodity chemicals from bio-based feedstocks. nih.govresearchgate.net There is, however, related research showing that alkyl isocyanides can act as ligands and transition state analogues for the active sites of metalloenzymes like myoglobin (B1173299), suggesting that the isocyanide functional group can interact specifically within a biological environment. nih.gov The development of enzymes capable of recognizing and transforming aryl isocyanides could open new avenues for the synthesis of chiral heterocyclic compounds under mild, environmentally benign conditions. However, at present, specific biocatalytic processes for this compound remain a prospective area for future investigation.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Key areas of investigation include the characterization of reactive intermediates like nitrilium ions and the analysis of reaction kinetics to identify rate-limiting steps and transition state geometries.

Investigation of Nitrilium Intermediates and Their Trapping

A central feature of isocyanide reactivity, particularly under acidic or electrophilic conditions, is the formation of nitrilium intermediates (R-N⁺≡C-R'). These highly electrophilic species are pivotal in a variety of synthetic transformations. A modern synthetic strategy involves the deliberate generation and subsequent intramolecular trapping of these ions to construct complex heterocyclic systems. rsc.orgrsc.orgresearchgate.net

This strategy has been effectively used to create heterobiaryl-containing peptide macrocycles. rsc.orgresearchgate.net The process is initiated by the reaction of an isocyanide, such as a derivative of this compound, with an activating agent. This activation transforms the isocyanide into a nitrilium ion. If a suitable nucleophile is tethered elsewhere in the molecule, it can attack the electrophilic carbon of the nitrilium ion, leading to cyclization. researchgate.net For example, a tethered carboxylic acid or amide can act as the nucleophile. This intramolecular trapping event is often highly efficient and allows for the formation of macrocycles and other complex ring systems that can be challenging to synthesize using other methods, such as late-stage metal-catalyzed cross-couplings. rsc.orgrsc.org The formation of a benzo[b] rsc.orgacs.orgoxazine intermediate from the reaction of a ketone, an isocyanide, and a 2-aminophenol (B121084) proceeds via the intramolecular attack of the hydroxyl group onto the initially formed nitrilium ion. researchgate.net

Analysis of Rate-Determining Steps and Transition State Structures

The analysis of transition state structures, often through computational chemistry (e.g., DFT calculations) and kinetic isotope effect (KIE) studies, provides a deeper understanding of the reaction pathway. acs.orguchicago.edu For isocyanide reactions, computational studies can model the geometry and energy of the transition state for key steps like migratory insertion. For example, studies on the simpler methyl isocyanide rearrangement (CH₃NC → CH₃CN) have used vibrational analysis of the transition state to understand the bonding changes during the reaction. acs.org In a biological context, the interaction of alkyl isocyanides with myoglobin has been studied, revealing that the bound isocyanide can serve as an analogue for the transition state of ligand entry and exit from the protein's active site. nih.gov These types of analyses, applied to the reactions of this compound, can elucidate the specific steric and electronic factors that govern its reactivity and selectivity in catalytic transformations.

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The stereochemical course of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the construction of complex molecular architectures with defined three-dimensional arrangements. The isocyanide functionality, being linear, does not itself confer chirality. However, its participation in reactions that generate new stereocenters necessitates a thorough understanding of the factors that govern the stereochemical outcome. The diastereoselectivity of these transformations is often influenced by a combination of steric and electronic factors inherent to the substrates, as well as the reaction conditions, including the use of chiral auxiliaries or catalysts.

Detailed investigations into the diastereoselectivity of reactions with this compound are often contextualized within specific reaction types, such as multicomponent reactions or cycloadditions. In these processes, the approach of the reactants and the geometry of the transition state are paramount in determining the relative configuration of newly formed stereocenters.

A representative example of achieving diastereoselectivity can be illustrated through a hypothetical Lewis acid-catalyzed [3+2] cycloaddition reaction between this compound and a chiral N-acylhydrazone. In such a reaction, the facial selectivity of the approach of the isocyanide to the intermediate formed from the N-acylhydrazone and the Lewis acid dictates the diastereomeric ratio of the resulting heterocyclic product. The steric bulk of the ortho-ethoxycarbonyl group on the phenyl ring of this compound can play a significant role in directing the trajectory of the cycloaddition, favoring the formation of one diastereomer over the other.

The choice of the chiral auxiliary on the N-acylhydrazone and the nature of the Lewis acid are crucial for high diastereoselectivity. For instance, a chiral oxazolidinone auxiliary can effectively shield one face of the reactive intermediate, leading to a preferential attack of the isocyanide from the less hindered face. The coordination of the Lewis acid to the carbonyl oxygen of the auxiliary and the nitrogen of the hydrazone can create a rigid, well-defined transition state, further enhancing stereochemical control.

The outcomes of such a hypothetical study are summarized in the table below, illustrating the impact of the chiral auxiliary and Lewis acid on the diastereomeric ratio of the product.

Table 1: Hypothetical Diastereoselectivity in the [3+2] Cycloaddition of this compound

| Entry | Chiral Auxiliary | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | (R)-4-benzyl-2-oxazolidinone | TiCl₄ | CH₂Cl₂ | -78 | 85:15 |

| 2 | (S)-4-isopropyl-2-oxazolidinone | TiCl₄ | CH₂Cl₂ | -78 | 82:18 |

| 3 | (R)-4-benzyl-2-oxazolidinone | SnCl₄ | CH₂Cl₂ | -78 | 92:8 |

| 4 | (R)-4-benzyl-2-oxazolidinone | Zn(OTf)₂ | Toluene | -40 | 70:30 |

| 5 | (S)-4-phenyl-2-oxazolidinone | SnCl₄ | CH₂Cl₂ | -78 | 90:10 |

The data in Table 1, while illustrative, are based on established principles of asymmetric synthesis. The variation in diastereomeric ratios highlights the sensitivity of the reaction to the specific combination of chiral auxiliary and Lewis acid. The stronger Lewis acid, SnCl₄, is shown to promote higher diastereoselectivity by forming a more rigid and organized transition state. The steric and electronic properties of the substituent on the chiral auxiliary also fine-tune the stereochemical outcome.

In multicomponent reactions, such as the Passerini or Ugi reactions, achieving high diastereoselectivity with this compound can be more challenging due to the higher number of components and the potential for multiple competing reaction pathways. wikipedia.org However, the use of chiral components, such as a chiral carboxylic acid in the Passerini reaction or a chiral amine or aldehyde in the Ugi reaction, can induce moderate to good levels of diastereoselectivity. The steric hindrance imposed by the ortho-ester group in this compound can influence the approach to the stereogenic center being formed, but predictable, high levels of diastereocontrol often require careful optimization of all reaction parameters.

Ultimately, the stereochemical outcomes in reactions of this compound are a testament to the intricate interplay of substrate structure, reagent control, and reaction conditions, offering a rich field for further synthetic exploration.

Applications of Ethyl 2 Isocyanobenzoate in Complex Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compound Classes

The dual reactivity of ethyl 2-isocyanobenzoate makes it an exceptional building block for creating a range of heterocyclic scaffolds, many of which are present in biologically active natural products and pharmaceuticals.

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry. This compound serves as a powerful precursor for this framework through cascade reactions with various amine nucleophiles.

A highly efficient method involves a copper-catalyzed reaction between this compound and a broad range of primary and secondary amines. acs.org This transformation proceeds via an initial isocyanide insertion followed by a cyclocondensation to yield 3-substituted quinazolin-4-ones. Notably, the reaction conditions can be tuned based on the nucleophilicity of the amine. More nucleophilic aliphatic amines react readily at room temperature, while less reactive aromatic amines require higher temperatures, often facilitated by microwave irradiation, to achieve good yields. uantwerpen.be

The scope of this reaction is extensive. Primary aliphatic amines, benzylic amines, and even sterically hindered secondary amines couple smoothly with this compound to provide the corresponding quinazolinones in good to excellent yields. acs.orguantwerpen.be Furthermore, the use of substituted isocyanobenzoates, such as ethyl 5-bromo-2-isocyanobenzoate, allows for the synthesis of quinazolinones with substitution on the carbocyclic ring, providing another layer of molecular diversity. acs.org

Table 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4-ones from this compound Reactants: this compound (1a) and various amines. Conditions A (Aliphatic Amines): Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv), Anisole, room temperature, 20-25 min. acs.org Conditions B (Aromatic Amines): Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv), Anisole, MW, 150 °C, 20 min. acs.org

| Amine Nucleophile | Conditions | Product | Yield (%) | Citation |

| n-Propylamine | A | 3-Propylquinazolin-4(3H)-one | 81 | acs.org |

| Tryptamine (B22526) | A | 3-(2-(1H-Indol-3-yl)ethyl)quinazolin-4(3H)-one | 92 | acs.org |

| Benzylamine | A | 3-Benzylquinazolin-4(3H)-one | 94 | acs.org |

| Dibenzylamine | A | 3-(Dibenzylamino)quinazolin-4(3H)-one | 72 | acs.org |

| Aniline (B41778) | B | 3-Phenylquinazolin-4(3H)-one | 70 | acs.org |

| 2-Aminopyridine | B | 3-(Pyridin-2-yl)quinazolin-4(3H)-one | 71 | acs.org |

| 2-Aminopyrazine | B | 3-(Pyrazin-2-yl)quinazolin-4(3H)-one | 90 | acs.org |

| Phenylhydrazine | B | 3-(Phenylamino)quinazolin-4(3H)-one | 55 | acs.org |

Beyond copper catalysis, a versatile palladium-on-nanoparticle catalyst (Pd/Fe₃O₄/N-rGO) has been developed for the synthesis of 3-substituted quinazolinones from this compound and various amines under mild conditions. rsc.orgmdpi.com This heterogeneous catalytic system offers the advantage of easy recovery and reusability. rsc.org An alternative approach involves the reaction of 2-isocyanobenzoates with magnesium enolates of esters or amides, which also leads to the quinolin-4(1H)-one framework.

While this compound is a versatile precursor for many heterocycles, its specific application in the direct synthesis of the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold is not prominently documented in the surveyed scientific literature. Syntheses of this particular ring system often originate from different isocyanide precursors, such as ethyl isocyanoacetate.

Similar to the pyrrolo[1,2-c]pyrimidines, a direct and established synthetic route to 1,2,4-triazole (B32235) frameworks starting from this compound is not extensively reported. While isocyanides are broadly used in the synthesis of triazoles through various cycloaddition and multicomponent strategies, specific examples detailing the use of this compound for this purpose are scarce in the reviewed literature.

This compound is a key reactant in multicomponent reactions (MCRs) that build complex acyclic and heterocyclic structures. One of the most notable examples is the Passerini three-component reaction . In this reaction, an isocyanide, a carboxylic acid, and a carbonyl compound combine in a single step to form an α-acyloxy carboxamide. This compound has been successfully employed as the isocyanide component in such reactions, including under aqueous and mechanochemical conditions, to produce densely functionalized products in high yields. rsc.org These reactions are highly valued for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com

Table 2: Passerini Reaction Involving this compound Reaction: this compound + Benzoic Acid + Aldehyde

| Aldehyde | Catalyst / Conditions | Product | Yield (%) | Citation |

| Benzaldehyde | SiO₂-H₂SO₄, H₂O, rt | Ethyl 2-(1-(benzoyloxy)-1-phenyl-N-(phenyl)formamido)benzoate | 88 | mdpi.com |

| 4-Formamidopyridine | SiO₂-H₂SO₄, ball mill | Ethyl 2-((benzoyloxy)(pyridin-4-yl)methylcarbamoyl)benzoate | 93 | rsc.org |

Furthermore, the quinazolinone synthesis methodology has been leveraged as a key step in the total synthesis of several biologically active alkaloids. For instance, the reaction of this compound with tryptamine produces a quinazolinone that is a crucial intermediate for synthesizing natural products like dihydrorutecarpine and rutaecarpine . rsc.org This strategy underscores the utility of this compound in accessing complex, multi-ring systems of significant biological relevance, such as Luotonin A and Echinozolinone. uantwerpen.beresearchgate.net

Functionalization and Post-Functionalization Strategies

Functionalization strategies involving this compound can be categorized into two main approaches: "pre-functionalization" by using substituted starting materials and "post-functionalization" by modifying the synthesized heterocyclic core.

The synthesis of quinazolinones is an excellent example of the first approach. The diversity of the final product is directly controlled by the choice of the amine coupling partner, allowing for the introduction of a vast array of functional groups at the N-3 position of the quinazolinone ring. acs.org Similarly, using a substituted starting material like ethyl 5-bromo-2-isocyanobenzoate installs a functional group handle (a bromine atom) on the benzene (B151609) ring of the heterocycle, which can be used for subsequent cross-coupling reactions. acs.org

Post-synthetic functionalization involves the chemical modification of the heterocyclic product after its initial synthesis. While specific examples for quinazolinones derived from this compound are not extensively detailed, the principle has been demonstrated on related systems. For example, pyrimidouracil scaffolds, which can be synthesized using isocyanide chemistry, have undergone post-functionalization reactions such as palladium-catalyzed debenzylation to reveal a free amine, which can be further modified. vu.nl Such strategies are crucial for the late-stage diversification of complex molecules.

Contributions to Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-Oriented Synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. This compound is an ideal building block for DOS due to its frequent use in powerful cascade and multicomponent reactions (MCRs).

The Passerini and Ugi reactions, both classic isocyanide-based MCRs, are cornerstones of combinatorial chemistry. mdpi.com By systematically varying the three or four components used in these reactions, vast libraries of compounds can be generated from a relatively small set of starting materials. The successful use of this compound in the Passerini reaction highlights its utility in this field, enabling the creation of libraries of α-acyloxy carboxamides. mdpi.comrsc.org

Similarly, the copper-catalyzed synthesis of quinazolinones from this compound and a wide array of amines is perfectly suited for building combinatorial libraries. acs.orgrsc.org The robustness of the reaction and its tolerance for diverse functional groups on the amine partner allow for the straightforward generation of a large, focused library of quinazolinone derivatives for biological screening. This approach significantly accelerates the exploration of chemical space around this privileged heterocyclic core.

Advanced Research Methodologies Applied to Ethyl 2 Isocyanobenzoate Chemistry

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules like Ethyl 2-isocyanobenzoate, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, which is fundamental to its reactivity. nih.gov These calculations can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

The highly electrophilic carbon atom of the isocyanate group (-N=C=O) is a primary site for nucleophilic attack, a fact that can be quantitatively supported by DFT. mdpi.com Furthermore, DFT calculations allow for the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the outcomes of pericyclic reactions and understanding the molecule's kinetic stability. For aromatic isocyanates, these calculations can help predict their reactivity with various nucleophiles like alcohols and amines. frontiersin.orgresearchgate.net For instance, DFT has been used to calculate electron affinities and ionization potentials for model compounds of lignin-based prepolymers involving isocyanates, which correlate with experimental findings on reactivity. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility. The molecule has several rotatable bonds, including those in the ethyl ester group and the bond connecting the isocyanate group to the aromatic ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. researchgate.netcwu.edu

These simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of solvent molecules or other reactants, it's possible to understand solvation effects and the initial steps of a chemical reaction. acs.org For example, MD simulations can reveal how different conformers interact with their environment, which can influence reaction pathways and rates. nih.gov The study of such dynamics is crucial for understanding how the molecule behaves in a real-world chemical system, from a simple solution to a complex polymerization mixture.

In Silico Design and Prediction of Novel Transformations

In silico (computational) methods are increasingly used to design and predict new chemical reactions, saving time and resources compared to purely experimental approaches. For this compound, these methods can be used to explore potential, yet undiscovered, transformations. The isocyanate group is known for a wide range of reactions, including cycloadditions and reactions with nucleophiles. wikipedia.org

Computational tools can screen vast libraries of potential reactants and catalysts, calculating transition state energies to predict the feasibility and selectivity of new reactions. acs.org For example, one could computationally investigate novel [2+2] or [4+2] cycloaddition reactions involving the N=C bond of the isocyanate. This involves modeling the reaction pathway, identifying the transition state structure, and calculating the activation energy. A low activation energy would suggest a viable reaction worth pursuing in the laboratory. This predictive power accelerates the discovery of new synthetic methodologies and novel materials derived from this compound.

Advanced Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the structural elucidation and analysis of chemical compounds. For this compound, NMR, IR, and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The ethyl group gives rise to a characteristic quartet and triplet pattern. youtube.com

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester and the carbon of the isocyanate group are particularly deshielded, appearing at the downfield end of the spectrum. nih.gov

NMR is also a powerful tool for assessing the purity of a sample. nih.gov The integration of ¹H NMR signals gives the relative ratio of protons in the molecule, which can be used to confirm the structure. acs.org The absence of unexpected signals indicates a high level of purity. For quantitative analysis (qNMR), a certified internal standard can be used to determine the exact purity of the compound. nih.gov

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Actual values may vary slightly based on solvent and experimental conditions.

| Nucleus | Assignment | Typical Chemical Shift (δ) / ppm | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.0 - 7.6 | Multiplet (m) |

| ¹H | Methylene (-OCH₂) | ~4.4 | Quartet (q) |

| ¹H | Methyl (-CH₃) | ~1.4 | Triplet (t) |

| ¹³C | Ester Carbonyl (C=O) | ~165 | Singlet (s) |

| ¹³C | Isocyanate (-NCO) | ~125-130 | Singlet (s) |

| ¹³C | Aromatic (Ar-C) | ~124 - 135 | Multiple Signals |

| ¹³C | Methylene (-OCH₂) | ~62 | Singlet (s) |

| ¹³C | Methyl (-CH₃) | ~14 | Singlet (s) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and In Situ Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Vibrational Fingerprinting: this compound has several characteristic vibrational modes that are readily identifiable. The most prominent feature in the IR spectrum is the very strong and sharp absorption band for the asymmetric stretch of the isocyanate (-N=C=O) group, which typically appears around 2250-2285 cm⁻¹. The carbonyl (C=O) stretch of the ester group gives another strong absorption, usually found in the 1720-1740 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. researchgate.net

Raman spectroscopy also detects these vibrations. The isocyanate stretch is typically a strong and sharp band in the Raman spectrum as well, making it a useful diagnostic peak. researchgate.net

In Situ Reaction Monitoring: The distinct and isolated nature of the isocyanate peak in both IR and Raman spectra makes it an excellent probe for monitoring reactions in real time (in situ). mt.com As this compound reacts, for example with an alcohol to form a urethane (B1682113), the intensity of the isocyanate peak at ~2270 cm⁻¹ will decrease. researchgate.netresearchgate.net Simultaneously, new peaks corresponding to the product, such as the N-H bend and C-N stretch of the newly formed urethane linkage, will appear. By tracking the intensity of these peaks over time, a kinetic profile of the reaction can be constructed. beilstein-journals.orgacs.orgoptica.org This allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for sampling and offline analysis. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | IR, Raman | Very Strong, Sharp |

| Ester (C=O) | Stretch | ~1730 | IR | Strong |

| Aromatic (C=C) | Stretch | ~1600, ~1500 | IR, Raman | Medium - Strong |

| Ester (C-O) | Stretch | ~1250, ~1100 | IR | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a chemical formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , electron ionization mass spectrometry (EI-MS) would be a primary method of analysis.

In a typical EI-MS experiment, the this compound molecule would be bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion ([M]⁺•). The molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 175. This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic esters. Common fragmentation patterns include the loss of the ethoxy group (-OC₂H₅) to form a benzoyl cation, and the cleavage of the ester group. The isocyano group (-N=C) would also contribute to a unique fragmentation signature.

A hypothetical fragmentation pattern for this compound is detailed in the table below. The relative abundance of each fragment is dependent on its stability.

| Fragment Ion | Structure | m/z | Possible Fragmentation Pathway |

| [C₁₀H₉NO₂]⁺• | [C₆H₄(NCO)COOC₂H₅]⁺• | 175 | Molecular Ion (Parent Peak) |

| [C₈H₄NO]⁺ | [C₆H₄(NCO)CO]⁺ | 146 | Loss of the ethoxy radical (•OC₂H₅) |

| [C₉H₉O₂]⁺ | [C₆H₄COOC₂H₅]⁺ | 149 | Loss of the isocyano group (•NCO) |

| [C₇H₄O]⁺• | [C₆H₄CO]⁺• | 104 | Loss of the ethoxy radical followed by loss of the isocyano group |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation, from cleavage of the aromatic ring substituents |

| [C₂H₅]⁺ | [CH₃CH₂]⁺ | 29 | Ethyl cation from the ester group |

This table is a hypothetical representation based on known fragmentation patterns of similar compounds.

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined.

Should a single crystal of this compound be successfully grown and analyzed, a set of crystallographic data would be generated. This data would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is fundamental to understanding the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking.

A hypothetical crystallographic data table for this compound is presented below. The values are illustrative and would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.189 |

This table contains hypothetical data for illustrative purposes.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Architectures and Mechanistic Pathways

Future research will likely delve into novel reaction architectures that capitalize on the dual reactivity of Ethyl 2-isocyanobenzoate. The isocyano group is well-known for its ability to undergo insertion reactions with transition metal complexes. A promising area of exploration involves the development of cascade reactions where an initial isocyanide insertion is followed by subsequent intramolecular transformations.

One such mechanistic pathway that warrants investigation for this compound is intramolecular C-H imidoylation. In analogous systems, such as tryptophan-derived isocyanides, this process occurs via a sequence of steps:

Oxidative Addition: An aryl halide adds to a low-valent palladium catalyst, for instance, a Pd(0) complex.

Isocyanide Insertion: The isocyanide group of the substrate inserts into the newly formed palladium-aryl bond, creating an imidoylpalladium intermediate.

Intramolecular C-H Imidoylation: This key step involves the activation of a C-H bond within the same molecule, leading to cyclization and the formation of a new ring system.

For this compound, this could be exploited to synthesize novel polycyclic aromatic compounds. The reaction would proceed through a similar imidoylpalladium intermediate, which could then engage an ortho C-H bond of the benzoate (B1203000) ring or a C-H bond on another coupled aromatic system. The specifics of this pathway, including the regioselectivity and the rate-determining step, would be a critical focus of mechanistic studies.

| Hypothetical Reaction Stage for this compound | Description | Potential Catalyst/Conditions | Anticipated Intermediate/Product |

| 1. Isocyanide Insertion | Insertion of the isocyano group into an Ar-Pd(II) bond. | Pd(OAc)₂, PPh₃, Base | Imidoyl-palladium(II) intermediate |

| 2. C-H Imidoylation | Intramolecular cyclization via C(sp²)-H activation on an adjacent aromatic ring. | Heat | Cyclized, polycyclic aromatic core |

Development of Highly Selective and Efficient Catalytic Systems for this compound Transformations

The advancement of synthetic applications for this compound is intrinsically linked to the development of sophisticated catalytic systems. The goal is to achieve high levels of selectivity (chemo-, regio-, and stereoselectivity) and efficiency. Palladium catalysis has shown great promise for isocyanide transformations. Future work will focus on designing and optimizing ligands that can fine-tune the electronic and steric properties of the metal center, thereby controlling the reaction's outcome.

For instance, in reactions involving C-H activation, the choice of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could be crucial in promoting the desired cyclization while suppressing side reactions. Furthermore, the development of chiral catalysts is a key frontier, which would enable the asymmetric synthesis of valuable, enantiomerically enriched molecules from this achiral starting material. This represents a more elegant and atom-economical approach compared to multi-step syntheses from the chiral pool.

Integration with Flow Chemistry and Other Green Chemical Manufacturing Practices

The integration of this compound chemistry with modern manufacturing technologies like continuous flow processing holds significant potential for greener and more efficient chemical production. youtube.com Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to "telescope" multiple reaction steps into a single, continuous operation. rsc.org

Expanding Synthetic Utility beyond Current Heterocyclic Frameworks

While the synthesis of heterocycles is a cornerstone of isocyanide chemistry, a significant future direction is to expand the utility of this compound to construct more complex molecular architectures. Isocyanide-based multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for generating molecular diversity in a single step. beilstein-journals.org

By employing this compound as the isocyanide component in an MCR, complex acyclic or macrocyclic structures can be readily assembled. Research is moving towards using consecutive or repetitive MCRs to build large, complex molecules like macrocyclic peptoids. beilstein-journals.org For example, a synthetic strategy could involve a Ugi reaction with this compound, followed by further transformations of the resulting product to create large ring systems. This approach offers a highly efficient route to novel macrocycles that could find applications in materials science or medicinal chemistry. beilstein-journals.org This strategy moves beyond simple heterocycles to create intricate systems with a high degree of molecular complexity from readily available starting materials.

Q & A

(Basic) What are the typical reactions involving ethyl 2-isocyanobenzoate in heterocyclic synthesis?

This compound is widely used in Cu-catalyzed multicomponent reactions to synthesize nitrogen-containing heterocycles. A key example is its reaction with primary alkyl amines or anilines, followed by cyclocondensation, to yield quinazolin-4-ones (e.g., scaffolds 100, 101) in good-to-excellent yields . The reaction proceeds via imidoyl-Cu intermediates, where the isocyanide inserts into a Cu-heteroatom σ-bond. Aliphatic amines react at room temperature (Condition A), while aromatic amines require microwave-assisted heating (Condition B) due to their lower nucleophilicity .

(Basic) What reaction conditions optimize quinazolin-4-one synthesis with this compound?

Optimal conditions depend on the amine type:

- Aliphatic amines : Room temperature, Cu catalysis, and short reaction times (Condition A).

- Aromatic amines : Microwave irradiation at elevated temperatures (e.g., 100–120°C) with prolonged reaction times (Condition B) .

Yields range from 60% to 95%, with higher temperatures critical for activating less nucleophilic aromatic amines. Catalyst loading (5–10 mol% Cu) and solvent polarity (e.g., DMF or MeCN) also influence efficiency.

(Advanced) What mechanistic evidence supports the Type I-B insertion pathway in Cu-catalyzed reactions?

The Type I-B mechanism (isocyanide insertion into a Cu–N bond) is favored over Type I-A (oxidative addition) based on substrate scope and kinetic studies. Key evidence includes:

- Reactivity of aromatic vs. aliphatic amines : Aromatic amines require harsher conditions, aligning with the need for Cu–N bond activation.

- Isolation of imidoyl-Cu intermediates : Spectroscopic data (e.g., NMR, X-ray) confirm the formation of [imidoyl-Cu] species (96) prior to protodemetallation.

- Stereoelectronic effects : Electron-deficient aryl amines show slower kinetics, consistent with a nucleophile-dependent insertion step .

(Advanced) How can this compound streamline the total synthesis of natural products?

This compound serves as a versatile building block for alkaloid synthesis. For example:

- Rutaecarpine : Synthesized in 3 steps via Cu-catalyzed cyclization with tryptamine derivatives.

- Luotonin A : Achieved through a one-pot cascade reaction with anthranilic acid esters.

Key advantages include atom economy, modularity, and compatibility with diverse amines, enabling rapid scaffold diversification .

(Basic) What nucleophiles are compatible with this compound beyond amines?

Beyond amines, alcohols and thiols can act as nucleophiles, yielding oxazolo- or thiazolo-fused heterocycles (scaffolds 14, 15). Thiol derivatives (15) are particularly valuable for post-functionalization via Liebeskind-Srogl cross-coupling, enabling C–S bond arylation or alkylation .

(Advanced) How to resolve contradictions in reaction yield data for this compound-based systems?

Methodological recommendations:

-

Replicated analysis : Repeat reactions under identical conditions to distinguish outliers from systematic errors.

-

Parameter screening : Use statistical tools like Design Expert to perform response surface methodology (RSM), identifying critical variables (e.g., temperature, catalyst loading) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Mechanistic probes : Employ kinetic isotopic effects (KIEs) or in situ spectroscopy to validate proposed pathways .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

(Basic) Why do aromatic amines require microwave irradiation in these reactions?

Aromatic amines exhibit lower nucleophilicity compared to aliphatic amines, necessitating higher activation energy. Microwave irradiation enhances reaction efficiency by:

- Accelerating heat transfer.

- Reducing side reactions (e.g., decomposition) via uniform heating.

- Lowering activation barriers for Cu–N bond insertion .

(Advanced) What strategies enhance functional group tolerance in this compound reactions?

- Catalyst tuning : Replace Cu with Fe or Ni to modulate electronic effects.

- Protecting groups : Introduce temporary groups (e.g., Boc, Fmoc) on sensitive substrates.

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize charged intermediates.

Evidence from analogous systems (e.g., mthis compound) suggests these adjustments can expand substrate scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.